molecular formula C15H21NO2S B2483541 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propionamide CAS No. 1797535-46-6

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propionamide

Cat. No. B2483541
CAS RN: 1797535-46-6
M. Wt: 279.4
InChI Key: YVEJIQKOLQXOOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propionamide" involves complex organic reactions. For example, the practical synthesis of a CCR5 antagonist involved esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, highlighting the sophisticated methods required to create such molecules (Ikemoto et al., 2005). Another example is the development of a new variant of the Migita reaction for carbon−sulfur bond formation used in synthesizing a similar compound, emphasizing the importance of palladium-catalyzed reactions (Norris & Leeman, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class often involves complex arrangements of atoms and bonds, critical for their function. For example, the crystal and molecular structures of related compounds, featuring β-enaminone-2-pyrone rings interlaced with alkyl chains or phenyl rings, show the intricacy of such molecules. These structures are stabilized by strong N–H⋯O intramolecular hydrogen bonds, which are significant for their chemical behavior (Cindrić, Novak, & Užarević, 2005).

Chemical Reactions and Properties

Chemical reactions involving "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propionamide" and its analogs can be diverse. For instance, the efficient synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone highlights the compound's reactivity and the formation of N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including stability and crystal structure, can be determined through methods like X-ray diffraction. For example, the study of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid revealed insights into its regiospecific synthesis and crystal packing, emphasizing the role of weak C-H...A interactions in its structure (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming specific bonds or interactions, are pivotal. The synthesis and reactions of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, demonstrate the compound's capacity for diverse chemical transformations, leading to new oxopyrazolinylpyridines and related structures (Ahmed et al., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhu et al. (2011) described an efficient strategy for the synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone. This process involves a tandem transformation, where N-sulfonyl allenamide acts as a key intermediate (Zhu et al., 2011).

Medicinal Chemistry and Pharmacology

  • Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the utility of this compound in medicinal chemistry applications (Ikemoto et al., 2005).
  • Zhou et al. (2008) worked on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a small molecule histone deacetylase (HDAC) inhibitor, demonstrating its potential as an anticancer drug (Zhou et al., 2008).

Materials Science and Polymer Chemistry

  • Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer with potential drug delivery applications (Convertine et al., 2004).

Corrosion Inhibition

  • Tawfik (2015) studied the corrosion inhibition efficiency and adsorption behavior of certain cationic Schiff surfactants, which included derivatives of pyrazoles, on carbon steel in hydrochloric acid. This research has implications in the field of corrosion science (Tawfik, 2015).

Antimicrobial and Antitumor Activities

  • El‐Borai et al. (2013) explored the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, showcasing the compound's potential in these areas (El‐Borai et al., 2013).

Anticonvulsant and Anti-inflammatory Applications

  • Aktürk et al. (2002) synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which showed anticonvulsant activity, indicating the compound's potential in neurological research (Aktürk et al., 2002).
  • Rajasekaran et al. (1999) focused on synthesizing ibuprofen analogs with potential anti-inflammatory activity (Rajasekaran et al., 1999).

properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-14(17)16-12-15(8-10-18-11-9-15)19-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJIQKOLQXOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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